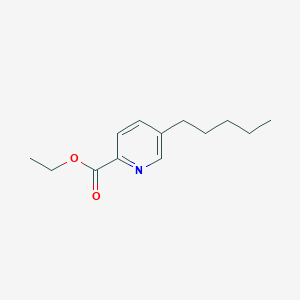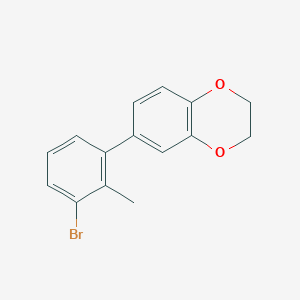
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin is an organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further fused with a dihydrobenzodioxin moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-2-methylbenzoic acid.
Reduction: The 3-bromo-2-methylbenzoic acid is reduced to 3-bromo-2-methylbenzyl alcohol using a reducing agent such as lithium aluminum hydride.
Cyclization: The 3-bromo-2-methylbenzyl alcohol is then subjected to cyclization with catechol in the presence of a suitable catalyst to form the dihydrobenzodioxin ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The dihydrobenzodioxin ring can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid.
Oxidation: Oxidizing agents such as Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced benzodioxin derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-methylphenylboronic acid
- 3-Bromo-2-methylbenzyl alcohol
- 2,3-Dihydro-1,4-benzodioxin derivatives
Uniqueness
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin is unique due to its specific substitution pattern and the presence of the dihydrobenzodioxin ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H13BrO2 |
|---|---|
Molekulargewicht |
305.17 g/mol |
IUPAC-Name |
6-(3-bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C15H13BrO2/c1-10-12(3-2-4-13(10)16)11-5-6-14-15(9-11)18-8-7-17-14/h2-6,9H,7-8H2,1H3 |
InChI-Schlüssel |
CSZWXZJVXBXPMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Br)C2=CC3=C(C=C2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



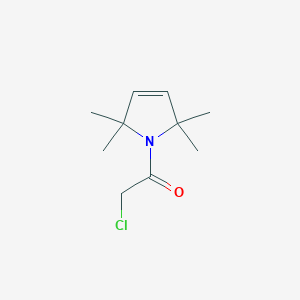
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)

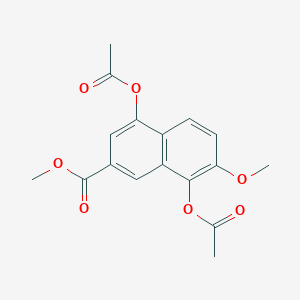

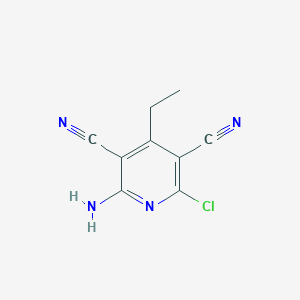
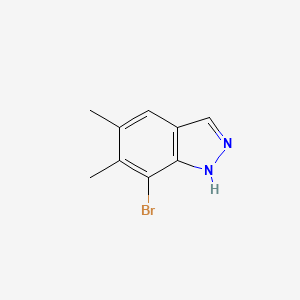

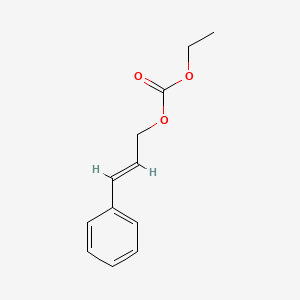
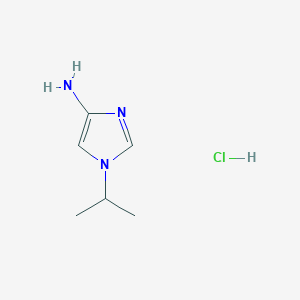
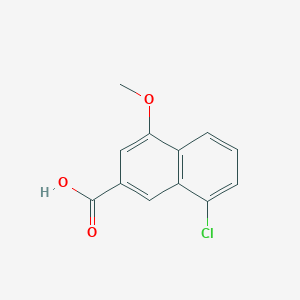
![[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B13937406.png)
